molecular formula C12H12F3NO3 B4272681 methyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate

methyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate

Cat. No.: B4272681
M. Wt: 275.22 g/mol
InChI Key: VXFSECSCKBYNJV-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate is an organic compound with the molecular formula C₁₂H₁₂F₃NO₃. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a butanoate ester. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate typically involves multiple steps. One common method includes the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile, followed by the addition of monomethyl monopotassium malonate with triethylamine and magnesium chloride in acetonitrile at 50°C. The final step involves further reaction in acetonitrile at 30°C for an extended period .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-19-11(18)6-5-10(17)16-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFSECSCKBYNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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